molecular formula C5H10F3NO B1464039 2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol CAS No. 1182782-12-2

2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol

Cat. No.: B1464039
CAS No.: 1182782-12-2
M. Wt: 157.13 g/mol
InChI Key: YMHYJSJSUSFLMX-UHFFFAOYSA-N
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Description

“2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C5H10F3NO and a molecular weight of 157.13 g/mol. It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8F3NO/c5-4(6,7)3-8-1-2-9/h8-9H,1-3H2 . This indicates that the molecule consists of a trifluoroethyl group attached to an aminoethanol moiety.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Branched Chain Aldehydes in Foods

Branched aldehydes, which share structural similarities with the compound of interest by involving modifications of amino alcohols, are significant for their role in food flavor. The production and degradation of these compounds from amino acids are crucial for fermented and non-fermented food products. This research emphasizes the metabolic pathways and microbial contributions to the formation of flavor compounds in food, highlighting the importance of chemical transformations in amino acids for food science (Smit, Engels, & Smit, 2009).

Occupational Chlorinated Solvent Exposure

While not directly related to "2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol", studies on the health effects of occupational exposure to chlorinated solvents emphasize the importance of understanding chemical exposure and toxicology. These solvents are associated with adverse health effects, underscoring the critical need for research on chemical safety and toxicology (Ruder, 2006).

Fluorescent Chemosensors Based on Phenol Derivatives

Research on 4-methyl-2,6-diformylphenol (DFP) as a platform for developing chemosensors for detecting various analytes demonstrates the innovative applications of chemical compounds in analytical chemistry. This includes applications in detecting metal ions and other molecules, highlighting the potential for chemical compounds to serve as tools in chemical detection and measurement (Roy, 2021).

Amino Acids and Methyl Balance in Humans

The study of amino acids, including their roles in maintaining methyl balance in humans, illustrates the biochemical significance of amino compounds. This research is pertinent to understanding metabolic processes and the impact of diet and genetics on human health, offering a context for the potential biological applications of amino alcohol derivatives (Brosnan, da Silva, & Brosnan, 2007).

Safety and Hazards

The safety information available indicates that this compound may be dangerous. It has hazard statements H226, H302, H312, H314, H332, H335, which indicate that it is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-[methyl(2,2,2-trifluoroethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c1-9(2-3-10)4-5(6,7)8/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHYJSJSUSFLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182782-12-2
Record name 2-[methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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